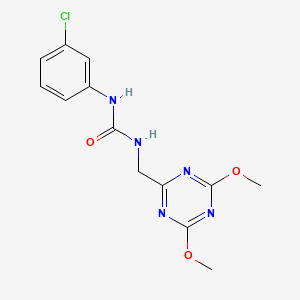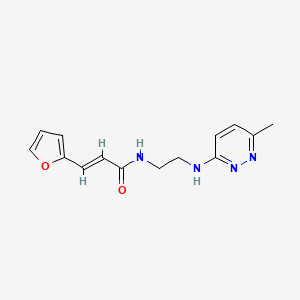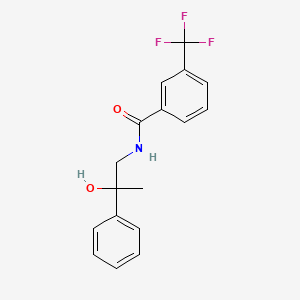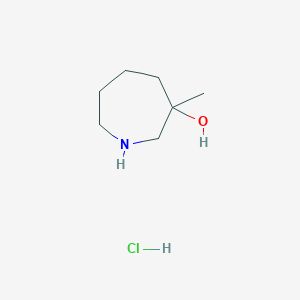
1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea, also known as CDU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDU is a urea derivative and is synthesized using a specific method that involves the use of various reagents and solvents.
Scientific Research Applications
Corrosion Inhibition
1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea derivatives have been studied for their potential as corrosion inhibitors. For instance, certain triazinyl urea derivatives have shown significant efficacy in preventing mild steel corrosion in acidic solutions. These compounds exhibit strong adsorption on the metal surface, forming a protective layer that mitigates corrosion. Their effectiveness as corrosion inhibitors has been validated through various analytical techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (Mistry, Patel, Patel, & Jauhari, 2011).
Material Science and Chemistry
In the field of material science, these urea derivatives have demonstrated a pronounced accelerating effect on the curing process of epoxy/dicyandiamide systems. Differential scanning calorimetry and Fourier transform infrared spectroscopy were utilized to assess the curing reaction kinetics, revealing that these compounds can significantly enhance the adhesive strength of epoxy systems at room temperature (Fei, 2013).
Chemical Synthesis
This compound derivatives serve as crucial intermediates in the synthesis of various chemical compounds with potential biological activities. For example, they have been used to synthesize new anticancer agents by inhibiting the proliferation of cancer cell lines, demonstrating significant antiproliferative effects and indicating their potential as BRAF inhibitors (Feng et al., 2020). Additionally, these derivatives have been employed in the synthesis of novel iminopyrimidooxazines, showcasing the versatility of triazinyl urea compounds in facilitating the development of new chemical entities with varied biological activities (Shivraj et al., 2020).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O3/c1-21-12-17-10(18-13(19-12)22-2)7-15-11(20)16-9-5-3-4-8(14)6-9/h3-6H,7H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIKUZWVYNTGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-benzodioxol-5-yl)-4-[(3-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2566325.png)
![{6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2566326.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2566330.png)
![5-[1-(4-Methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2566331.png)
![N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B2566333.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)
![5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2566335.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2566336.png)

